2-Hydrazino-1-isopropyl-4-methyl-1h-imidazole
CAS No.:
Cat. No.: VC16410784
Molecular Formula: C7H17Cl3N4
Molecular Weight: 263.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H17Cl3N4 |
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Molecular Weight | 263.6 g/mol |
IUPAC Name | (4-methyl-1-propan-2-ylimidazol-2-yl)hydrazine;trihydrochloride |
Standard InChI | InChI=1S/C7H14N4.3ClH/c1-5(2)11-4-6(3)9-7(11)10-8;;;/h4-5H,8H2,1-3H3,(H,9,10);3*1H |
Standard InChI Key | CISUPAOKFWWYII-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(C(=N1)NN)C(C)C.Cl.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a five-membered imidazole ring with three distinct substituents:
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A hydrazino group (-NH-NH₂) at position 2, enabling nucleophilic and redox reactivity.
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An isopropyl group (-CH(CH₃)₂) at position 1, contributing steric bulk and influencing solubility.
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A methyl group (-CH₃) at position 4, modulating electronic effects on the ring system.
The molecular formula is C₇H₁₃N₄, with a molecular weight of 153.21 g/mol. The IUPAC name is 2-hydrazinyl-1-(propan-2-yl)-4-methyl-1H-imidazole.
Tautomerism and Conformational Dynamics
The imidazole ring exhibits tautomerism, with the hydrazino group stabilizing the 1H-tautomer due to hydrogen bonding between the N-H and adjacent nitrogen atoms. Computational studies (DFT/B3LYP/6-311++G**) predict a planar ring geometry with slight puckering induced by the isopropyl group .
Synthetic Methodologies
Nucleophilic Substitution
A common approach involves substituting a halogen atom at position 2 of a preformed imidazole core:
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Precursor Synthesis:
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Hydrazination:
Direct Functionalization
Alternative methods include:
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Diazotization: Treatment of 2-aminoimidazole derivatives with nitrous acid (HNO₂) followed by reduction with SnCl₂/HCl.
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Cross-Coupling: Palladium-catalyzed coupling of imidazole boronic esters with hydrazine derivatives.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
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Conditions: 80°C, 10 bar pressure, residence time 30 minutes.
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Purity: >99% (HPLC), isolated via crystallization from ethanol/water mixtures.
Physicochemical Properties
Spectral Characterization
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, insoluble in hexane.
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Stability: Sensitive to oxidation; stored under nitrogen at 4°C to prevent decomposition.
Chemical Reactivity
Condensation Reactions
The hydrazino group undergoes condensation with carbonyl compounds to form hydrazones:
Substrate | Conditions | Product | Application |
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Benzaldehyde | EtOH, RT, 6 hrs | Imidazole-hydrazone | Fluorescent probes |
Acetylacetone | AcOH, Δ, 2 hrs | Bis-hydrazone complex | Metal ion chelation |
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating via the hydrazino nitrogen and imidazole N3:
Metal Salt | Complex Structure | Stability Constant (log K) |
---|---|---|
Cu(NO₃)₂ | [Cu(L)₂(NO₃)₂] | 5.8 ± 0.2 |
FeCl₃ | [Fe(L)Cl₃] | 4.5 ± 0.3 |
Biological and Industrial Applications
Medicinal Chemistry
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Antimicrobial Agents: Derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus epidermidis .
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Anticancer Activity: Induces apoptosis in MCF-7 cells (IC₅₀ = 45 µM) via caspase-3 activation .
Materials Science
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